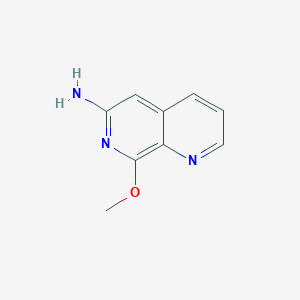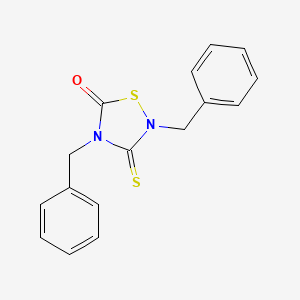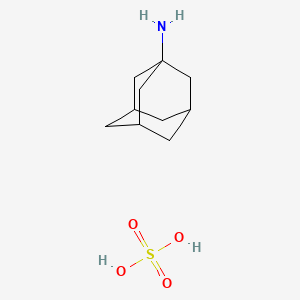
1-Adamantanamine Sulfate
Übersicht
Beschreibung
1-Adamantanamine Sulfate, also known as 1-Aminoadamantane Sulfate, is a compound with the molecular formula C10H19NO4S and a molecular weight of 249.33 . It is a white fine crystalline powder . It is used as an antiviral and antiparkinson drug .
Molecular Structure Analysis
The molecular structure of 1-Adamantanamine Sulfate is represented by the Hill Notation: C10H19NO4S . The average mass is 400.576 Da and the monoisotopic mass is 400.239563 Da .Physical And Chemical Properties Analysis
1-Adamantanamine Sulfate is a white fine crystalline powder . It has an empirical formula of C10H19NO4S and a molecular weight of 249.33 .Wissenschaftliche Forschungsanwendungen
Analgesic Effects in Zoster Neuralgia
1-Adamantanamine sulfate, when combined with carbamazepine, has been shown to have a reliable analgesic effect in patients with severe neuralgic complaints due to Zoster infection. This suggests its potential for ambulatory treatment in pain management (Kunzelmann, 1993).
Influenza A Viruses Inhibition
The compound has demonstrated effectiveness in inhibiting the multiplication of influenza A viruses in various settings, including cell cultures and in vivo experiments (Davies et al., 1964). It acts by interfering with virus penetration into host cells, showing significant antiviral activity even when treatment is delayed up to 72 hours after infection.
Prophylactic Effects Against Influenza
1-Adamantanamine hydrochloride has been studied for its prophylactic effects against influenza in the family environment. It reduced the incidence of clinical influenza and serological evidence of infection in household contacts of index cases (Galbraith et al., 1969).
Oncogenic Viruses Inhibition
The compound also inhibits the growth of oncogenic viruses, such as Rous and Esh sarcoma viruses in cell culture, by preventing virus penetration but not through a virucidal effect or cell intoxication (Wallbank et al., 1966).
Potential in Therapeutics
Novel silver(I) complexes with 1-adamantanamine have been synthesized, showing potential antifungal and antibacterial activities. These findings suggest possible applications as new therapeutics (Jeremic et al., 2018).
Enhancing Immunotoxin Efficacy
Studies have shown that 1-adamantanamine hydrochloride can enhance the cytotoxic activity of certain immunotoxins, such as the anti-pan-T lymphocyte (CD5) T101 monoclonal antibody conjugated to purified ricin A-chain. This opens up avenues for improving ex vivo purification of human bone marrow for transplantation and potential in vivo applications (Siena et al., 1987).
Impact on Insulin Secretion
1-Adamantanamine derivatives have been found to increase insulin release in vitro, suggesting their role in diabetes treatment. These derivatives decrease K+ permeability of β-cell membranes, causing depolarization and consequently stimulating insulin release (Garrino & Henquin, 1987).
Safety and Hazards
1-Adamantanamine Sulfate is considered hazardous. It is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The adamantane moiety, which includes 1-Adamantanamine, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This suggests potential future directions in the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .
Eigenschaften
IUPAC Name |
adamantan-1-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRGINNCKYSSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954456 | |
| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-amine sulfate | |
CAS RN |
31377-23-8, 32793-63-8 | |
| Record name | Amantadine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31377-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32793-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantanamine, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032793638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid--adamantan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)
![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)

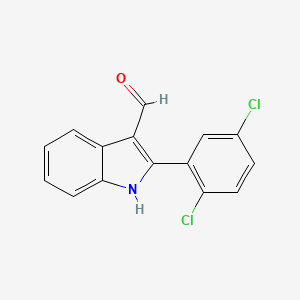

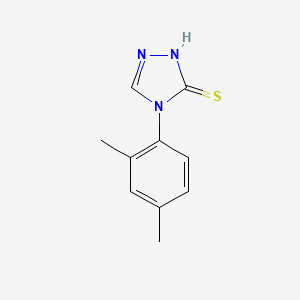
![2-[2-(N-(2-carboxycyclohexanecarbonyl)anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365928.png)

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)
